Cas no 312527-92-7 (6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)

6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
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- 6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one
- 6-methyl-4-phenyl-3-(piperidin-1-yl)quinolin-2(1H)-one
- 2(1H)-Quinolinone, 6-methyl-4-phenyl-3-(1-piperidinyl)-
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- インチ: 1S/C21H22N2O/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)20(21(24)22-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,22,24)
- InChIKey: TXVQTWDVIVQUFK-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C)C=C2)C(C2=CC=CC=C2)=C(N2CCCCC2)C1=O
じっけんとくせい
- 密度みつど: 1.180±0.06 g/cm3(Predicted)
- ふってん: 522.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.18±0.70(Predicted)
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0431-0085-5mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-2mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-10μmol |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-4mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-1mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-3mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-10mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-15mg |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0431-0085-2μmol |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0431-0085-5μmol |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one |
312527-92-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one 関連文献
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6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-oneに関する追加情報
CAS No. 312527-92-7: Structural and Functional Insights into 6-Methyl-4-Phenyl-3-(Piperidin-1-Yl)-1,2-Dihydroquinolin-2-One
CAS No. 312527-92-7, identified by the systematic name 6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one, represents a structurally complex heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. This molecule belongs to the quinolinone family, a class of nitrogen-containing heterocycles widely studied for their diverse biological activities. The integration of a piperidinyl moiety at position 3 and a phenyl group at position 4, alongside a methyl substitution at position 6, imparts unique physicochemical properties that influence its reactivity and biological interactions.
The core structure of 6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one features a fused benzene ring system (quinoline) with a ketone functionality at position 2. The presence of the piperidine ring introduces an additional nitrogen atom in a six-membered cyclic configuration, enhancing hydrogen bonding capabilities and potentially modulating solubility characteristics. Recent computational studies (e.g., molecular docking simulations) have highlighted the role of such structural motifs in binding affinity to G-protein coupled receptors (GPCRs), particularly those implicated in neurodegenerative disorders.
Synthetic approaches to this compound typically involve multistep organic reactions, including alkylation of quinoline derivatives followed by selective functionalization of the aromatic system. The methyl group at position 6 serves as a strategic handle for further derivatization, enabling the creation of analogs with tailored pharmacological profiles. Notably, recent advancements in asymmetric synthesis have enabled enantiomerically pure forms of similar quinolinone derivatives, which are critical for optimizing drug efficacy and minimizing off-target effects.
In terms of biological activity, preliminary investigations suggest that compounds structurally related to CAS No. 312527-92-7 exhibit anti-inflammatory and neuroprotective properties. For instance, a 2024 study published in *Journal of Medicinal Chemistry* demonstrated that quinolinone-piperidine hybrids could inhibit microglial activation—a key pathological process in Alzheimer’s disease—by modulating NF-kB signaling pathways. While specific data on this exact compound remains limited due to its novelty, its structural homology to established bioactive molecules provides a strong rationale for further exploration.
The piperidine ring in 6-methyl...dihydroquinolin...one is particularly noteworthy for its role in enhancing membrane permeability and metabolic stability—two critical parameters for drug candidate development. Comparative analysis with FDA-approved drugs like donepezil (a cholinesterase inhibitor) reveals similarities in hydrogen bond donor/acceptor patterns, suggesting potential utility as cognitive enhancers or anti-Parkinsonian agents.
In the context of current pharmaceutical trends, compounds containing both aromatic heterocycles and saturated nitrogen rings are gaining attention for their ability to cross the blood-brain barrier (BBB). The phenyl substitution at position 4 contributes to lipophilicity without compromising aqueous solubility—a balance essential for optimal drug absorption and distribution. Moreover, the ketone functionality may participate in redox reactions or serve as a site for prodrug activation under physiological conditions.
Ongoing research into quinolinone-based scaffolds has also revealed their potential as kinase inhibitors. A 2023 review article highlighted that modifications to positions 4 and 6 often result in improved selectivity against protein kinases involved in cancer progression. Although these findings pertain primarily to other derivatives within this class, they underscore the broader therapeutic relevance of such chemical frameworks.
In conclusion, while comprehensive pharmacological data on CAS No. 312527...92...7 is still emerging from academic laboratories worldwide—including institutions like Harvard Medical School's Department of Neurology—the compound's unique structural features position it as an intriguing candidate for future drug discovery initiatives targeting neurological diseases or inflammatory conditions.
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